n-(Acryloxyethyl)phthalimide

Description

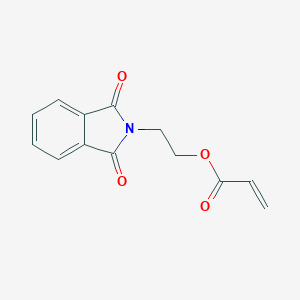

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIBURQFIHVDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440048 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15458-78-3 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(Acryloxyethyl)phthalimide: A Comprehensive Technical Guide to Synthesis and Characterization

Abstract

N-(Acryloxyethyl)phthalimide is a versatile monomer whose significance in polymer chemistry and materials science is rapidly growing. Its unique structure, featuring a polymerizable acrylate group and a thermally stable phthalimide moiety, makes it a valuable building block for the creation of advanced functional polymers. This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, with the chemical formula C13H11NO4 and a molecular weight of 245.23 g/mol , serves a dual purpose in scientific research.[1] It functions as a monomer for polymerization and as a precursor for a highly adaptable reactive scaffold in post-polymerization modifications.[1] The presence of the acrylate group allows for its participation in free-radical polymerization, leading to the formation of both homopolymers and copolymers with other monomers like methyl methacrylate (MMA).[1] A key feature is the rigid phthalimide group, which enhances the thermal stability of the resulting polymers.[1]

The true research value of this compound is often realized through its polymer, poly[N-(acryloyloxy)phthalimide] (PAP).[1] This polymer acts as a reactive platform where the phthalimide-based ester units can undergo decarboxylation, often initiated by single-electron transfer (SET) processes, to generate reactive carbon-centered radicals on the polymer chain.[1][2] This opens up versatile pathways for functionalization, such as Michael-type additions and nitroxide radical coupling (NRC).[1][2] These characteristics make this compound a cornerstone in the development of advanced copolymers, "smart" materials, and for the synthesis of polyethylene-like materials without the need for ethylene.[1] Furthermore, the biological properties associated with the phthalimide scaffold have spurred research into its use in biomedical applications, including thermoresponsive hydrogels and drug delivery systems.[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most commonly and efficiently achieved through a two-step process. This involves the initial synthesis of the precursor, N-(2-Hydroxyethyl)phthalimide, followed by its acryloylation.

Step 1: Synthesis of the Precursor, N-(2-Hydroxyethyl)phthalimide

The preparation of N-(2-Hydroxyethyl)phthalimide is a critical first step. Several methods exist, with the Gabriel synthesis and reactions involving ethylene oxide being prominent.

-

Gabriel Synthesis Method: This classic method involves the reaction of potassium phthalimide with 2-chloroethanol.[3] The phthalimide anion, a potent nucleophile, displaces the chloride in an SN2 reaction.[4][5] This method is advantageous for laboratory-scale synthesis due to its simple manipulation and easy work-up, often yielding high purity product.[3]

-

Reaction with Ethylene Oxide: An alternative industrial-scale method involves the reaction of phthalimide with ethylene oxide in an autoclave, often in the presence of a catalyst such as chromium III tri-2-ethylhexanoate.[6]

Field-Proven Insight: While both methods are effective, the Gabriel synthesis is often preferred for research applications due to its milder reaction conditions and avoidance of the highly reactive and hazardous ethylene oxide. The choice of a strong base to deprotonate phthalimide is crucial; potassium hydride (KH) is a common and effective choice.[4]

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF).

-

Add a strong base, such as potassium carbonate or potassium hydroxide, to the solution and stir at room temperature to form potassium phthalimide.

-

Nucleophilic Substitution: To the suspension of potassium phthalimide, add 2-chloroethanol dropwise.

-

Heat the reaction mixture to approximately 90°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or water, to obtain pure N-(2-Hydroxyethyl)phthalimide. The expected melting point is in the range of 126-128 °C.[7][8]

Step 2: Acryloylation of N-(2-Hydroxyethyl)phthalimide

The second step involves the esterification of N-(2-Hydroxyethyl)phthalimide with an acryloylating agent. The most common and effective method utilizes acryloyl chloride in the presence of a base.[1]

Causality Behind Experimental Choices: The reaction is a nucleophilic acyl substitution where the hydroxyl group of N-(2-Hydroxyethyl)phthalimide acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.[1] A tertiary amine base, such as triethylamine, is essential to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][9] The choice of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is critical to prevent unwanted side reactions with the highly reactive acryloyl chloride.

Experimental Protocol: Acryloylation of N-(2-Hydroxyethyl)phthalimide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-Hydroxyethyl)phthalimide and triethylamine in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Addition of Acryloylating Agent: Add acryloyl chloride dropwise to the cooled solution with vigorous stirring. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.[10]

Characterization of this compound

Thorough characterization is imperative to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound.[1] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the successful synthesis.[1] Key characteristic signals include:

-

Aromatic Protons: A multiplet in the downfield region (typically ~7.7-7.9 ppm) corresponding to the four protons of the phthalimide ring.[9]

-

Vinyl Protons: Three distinct signals for the acrylate group protons, usually in the range of 5.8-6.5 ppm.[11]

-

Ethyl Protons: Two triplets corresponding to the two methylene groups of the ethyl bridge. The methylene group adjacent to the oxygen (-CH₂-O) will be further downfield (~4.4 ppm) than the methylene group adjacent to the nitrogen (N-CH₂-) (~4.0 ppm).[9]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the phthalimide and ester groups, the aromatic carbons, the vinyl carbons, and the ethyl carbons, further confirming the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups and for monitoring the progress of the synthesis.[1]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1725 |

| Phthalimide C=O (asymmetric) | Stretch | ~1770 |

| Phthalimide C=O (symmetric) | Stretch | ~1710 |

| Alkene C=C | Stretch | ~1635 |

| C-O-C | Stretch | ~1121 |

| Table 1: Characteristic FT-IR Absorption Bands for this compound.[1][9] |

The disappearance of the broad O-H stretching band from the precursor, N-(2-Hydroxyethyl)phthalimide (around 3400-3500 cm⁻¹), and the appearance of the characteristic ester carbonyl and C=C stretching bands are strong indicators of a successful acryloylation reaction.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity. The expected molecular weight for this compound (C13H11NO4) is 245.23 g/mol .[1]

Safety and Handling

It is crucial to handle all chemicals involved in the synthesis of this compound with appropriate safety precautions.

-

Phthalimide: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

-

Acryloyl Chloride: This is a corrosive and lachrymatory substance. It should be handled in a fume hood with extreme care, using appropriate PPE.

-

N-(2-Hydroxyethyl)phthalimide: While not considered hazardous, good laboratory practices should be followed, including wearing gloves and eye protection.[8]

-

Solvents (DMF, THF, DCM): These are flammable and/or toxic. Handle in a fume hood and take precautions to avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][12]

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a highly versatile monomer for advanced polymer synthesis. The two-step synthetic route, involving the formation of N-(2-Hydroxyethyl)phthalimide followed by acryloylation, is a reliable and scalable method. Rigorous characterization using NMR, FT-IR, and mass spectrometry is essential to ensure the purity and structural integrity of the final product. With its unique combination of a polymerizable acrylate function and a stable phthalimide group, this compound will undoubtedly continue to be a valuable tool for researchers and scientists in the development of novel materials with tailored properties for a wide range of applications, from drug delivery to advanced coatings.

References

-

PrepChem.com. Synthesis of N-2-Hydroxyethyl phthalimide. Available from: [Link]

-

Jun, Y. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Fine Chemical Intermediates. Semantic Scholar. Available from: [Link]

-

Synthesis and polymerization of 2-(n-phthalimido) ethyl methacrylate monomer. Shodhganga. Available from: [Link]

-

Overman, L. E., & Velthuisen, E. J. (2015). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. eScholarship, University of California. Available from: [Link]

- Google Patents. WO2007022780A1 - A method of modifying a macromolecular system.

-

PubChem. N-(Methacryloxyethyl)phthalimide. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN113372256A - Synthesis method of N-phthalimidoacetic acid.

-

Frech, S., Molle, E., Hub, C., & Theato, P. (2022). Decarboxylation of Poly[N-(acryloyloxy)phthalimide] as a Versatile Tool for Postpolymerization Modification. Macromolecular Rapid Communications. Available from: [Link]

-

Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Available from: [Link]

-

Overman, L. E., & Velthuisen, E. J. (2015). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. National Institutes of Health. Available from: [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

-

Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22. Available from: [Link]

-

ResearchGate. Poly-N-acryloyloxy- and -N-methacryloyloxyphthalimides as activated drug-binding matrices. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

J-GLOBAL. N-[2-(Acryloyloxy)ethyl]phthalimide | Chemical Substance Information. Available from: [Link]

-

SpectraBase. Phthalimide. Available from: [Link]

-

Shekh, M. I., et al. (2015). Copolymers of phthalimide moiety containing 2-(N-phthalimido) ethyl methacrylate (NPEMA) with p-acetamidophenyl methacrylate (PAPMA): Synthesis, characterization, thermal properties and antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 7(10), 358-367. ResearchGate. Available from: [Link]

-

YouTube. Gabriel Phthalimide Synthesis. (2020). Available from: [Link]

-

ResearchGate. Exchange reactions of poly-2-(N-phthalimido)ethyl acrylate with hydroxy and amino compounds. Available from: [Link]

-

Supporting Information Dynamic Interpenetrating Polymer Network (IPN) Strategy for Multiresponsive Hierarchical Pattern of Reversible Wrinkle. Available from: [Link]

-

ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Available from: [Link]

- Google Patents. GB803172A - Purification of phthalonitriles and/or phthalimide.

-

Krishnakumar, V., & John, X. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925. Available from: [Link]

-

Organic Chemistry Portal. Phthalimides. Available from: [Link]

-

National Institute of Standards and Technology. Phthalimide. NIST WebBook. Available from: [Link]

-

Khan Academy. Gabriel phthalimide synthesis. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method | Semantic Scholar [semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. prepchem.com [prepchem.com]

- 7. N-(2-Hydroxyethyl)phthalimide 99 3891-07-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.se [fishersci.se]

n-(Acryloxyethyl)phthalimide molecular structure and formula

An In-depth Technical Guide to N-(Acryloyloxyethyl)phthalimide: Structure, Synthesis, and Advanced Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(Acryloyloxyethyl)phthalimide, a versatile chemical compound pivotal in the fields of polymer chemistry and advanced materials science. We will delve into its core molecular structure, detail a robust synthesis protocol, explore its analytical characterization, and illuminate its function as a sophisticated monomer for creating reactive polymer platforms. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of this molecule for innovative applications.

Molecular Identity and Physicochemical Properties

N-(Acryloyloxyethyl)phthalimide, identified by CAS Number 15458-78-3, is a bifunctional molecule featuring a polymerizable acrylate group and a thermally stable phthalimide moiety.[1] This unique combination allows it to serve not only as a monomer for free-radical polymerization but also as a precursor to highly adaptable reactive polymer scaffolds.[1] The rigid phthalimide group is known to enhance the thermal stability of polymers derived from this monomer.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₁NO₄ | [1][2] |

| Molecular Weight | 245.23 g/mol | [1][2] |

| CAS Number | 15458-78-3 | [1][2] |

| Canonical SMILES | C=CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | [1] |

| InChI Key | VYIBURQFIHVDTA-UHFFFAOYSA-N | [1][2][3] |

| Synonyms | 2-(1,3-Dioxoisoindolin-2-yl)ethyl acrylate, N-[2-(Acryloyloxy)ethyl]phthalimide | [2][3] |

Molecular Structure Visualization

The structure of N-(Acryloyloxyethyl)phthalimide is defined by a central phthalimide group linked to an acrylate moiety via an ethyl bridge.

Caption: Molecular structure of N-(Acryloyloxyethyl)phthalimide.

Synthesis and Mechanism

The synthesis of N-(Acryloyloxyethyl)phthalimide is typically achieved through the esterification of N-(2-hydroxyethyl)phthalimide with acryloyl chloride. This reaction is a well-established method for forming the acrylate ester linkage.

Rationale Behind Experimental Choices

The chosen synthetic route is efficient and high-yielding. N-(2-hydroxyethyl)phthalimide serves as a readily available precursor. Acryloyl chloride is used as the acylating agent due to its high reactivity, which drives the reaction to completion. A tertiary amine base, such as triethylamine (TEA), is crucial. Its role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine and potential side reactions, thereby ensuring a high yield of the desired product. Anhydrous dichloromethane (DCM) is selected as the solvent because it is inert under the reaction conditions and effectively dissolves both the reactants and the TEA-HCl salt byproduct, which can then be easily removed by filtration or washing.

Experimental Protocol: Synthesis of N-(Acryloyloxyethyl)phthalimide

Materials:

-

N-(2-hydroxyethyl)phthalimide

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reactant Setup: Dissolve N-(2-hydroxyethyl)phthalimide (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

-

Acylation: Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture to remove the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure N-(Acryloyloxyethyl)phthalimide as a white solid.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of N-(Acryloyloxyethyl)phthalimide.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-(Acryloyloxyethyl)phthalimide. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[1]

| Technique | Expected Signature | Assignment |

| ¹H NMR | ~7.8 ppm (m, 4H) | Aromatic protons of the phthalimide ring |

| ~6.4 ppm (dd, 1H) | Vinyl proton (CH=CH₂) cis to the carbonyl | |

| ~6.1 ppm (dd, 1H) | Vinyl proton (CH=CH₂) trans to the carbonyl | |

| ~5.9 ppm (dd, 1H) | Vinyl proton (CH=CH₂) geminal to the other vinyl protons | |

| ~4.4 ppm (t, 2H) | Methylene protons adjacent to the ester oxygen (-CH₂-O) | |

| ~3.9 ppm (t, 2H) | Methylene protons adjacent to the phthalimide nitrogen (N-CH₂-) | |

| FT-IR | ~1770 & 1715 cm⁻¹ | Symmetric and asymmetric C=O stretching of the phthalimide imide |

| ~1730 cm⁻¹ | C=O stretching of the acrylate ester | |

| ~1635 cm⁻¹ | C=C stretching of the vinyl group | |

| ~1180 cm⁻¹ | C-O stretching of the ester | |

| Mass Spec (ESI) | [M+H]⁺ at m/z 246.07 | Protonated molecular ion |

| [M+Na]⁺ at m/z 268.05 | Sodiated molecular ion |

Causality in Data Interpretation: The disappearance of the broad -OH signal from the N-(2-hydroxyethyl)phthalimide precursor in the ¹H NMR spectrum, coupled with the appearance of the characteristic vinyl proton signals (~5.9-6.4 ppm), provides definitive evidence of successful esterification. In FT-IR, the appearance of a strong ester carbonyl peak (~1730 cm⁻¹) and the C=C vinyl peak (~1635 cm⁻¹) confirms the incorporation of the acrylate group.

Polymerization and Advanced Post-Polymerization Modification

The true utility of N-(Acryloyloxyethyl)phthalimide in materials science lies in its capacity for both direct polymerization and subsequent, highly specific chemical transformation.

Role as a Monomer

The acrylate functionality allows N-(Acryloyloxyethyl)phthalimide to readily undergo free-radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN), to form poly[N-(acryloyloxy)phthalimide] (PAP).[1] It can be homopolymerized or copolymerized with other monomers, such as methyl methacrylate (MMA), to tailor the properties of the final material.[1]

Post-Polymerization Modification via Decarboxylation

The PAP polymer serves as a powerful reactive platform.[1][4] The phthalimide-ester side chains can be selectively cleaved through a decarboxylation reaction, typically initiated by a single-electron transfer (SET) process which can be induced photochemically or electrochemically.[1][4]

Mechanism:

-

Initiation (SET): A single electron is transferred to the phthalimide group.

-

Decarboxylation: This triggers the elimination of carbon dioxide (CO₂) from the side chain.

-

Radical Formation: This process generates a reactive secondary carbon-centered radical on the polymer backbone.[1]

This backbone radical is a versatile intermediate that enables a host of functionalization pathways, effectively transforming the inert polymer backbone into a reactive one. Two key subsequent reactions are:

-

Michael-type Addition: The radical can engage with Michael acceptors like acrylates or vinyl ketones.[1][4]

-

Nitroxide Radical Coupling (NRC): The radical can be trapped by stable nitroxides like TEMPO, allowing for the synthesis of graft copolymers.[4]

This strategy allows for the creation of complex polymer architectures, such as block and graft copolymers, that are otherwise difficult to synthesize.[1][4]

Post-Polymerization Modification Workflow

Caption: Pathway from monomer to functionalized polymer via post-polymerization modification.

Applications in Research and Drug Development

The versatile chemistry of N-(Acryloyloxyethyl)phthalimide and its polymer derivatives opens doors to numerous high-value applications.

-

Advanced Copolymer Synthesis: The post-modification platform enables the synthesis of novel materials, including ethylene-free polyethylene-like materials and previously inaccessible olefin-acrylate copolymers.[1]

-

Smart Materials: The phthalimide group can be leveraged to create materials that respond to specific stimuli. This is particularly relevant in creating thermoresponsive hydrogels for biomedical applications.[1]

-

Drug Delivery: The phthalimide scaffold has known biological properties, and its polymeric derivatives are being explored for drug delivery systems.[1] For instance, polymers can be designed to respond to biological cues like reactive oxygen species (ROS) for targeted drug release.[1] The ability to graft specific functionalities onto the polymer backbone after its initial synthesis is a significant advantage in creating sophisticated nanocarriers for targeted therapies.[5]

Conclusion

N-(Acryloyloxyethyl)phthalimide is more than a simple monomer; it is a sophisticated building block for advanced polymer engineering. Its unique structure allows for the straightforward synthesis of precursor polymers that can be meticulously functionalized via a controlled decarboxylation mechanism. This powerful tool provides chemists and material scientists with a reliable method for designing complex macromolecules with precisely tailored properties. For professionals in drug development, this chemistry offers a promising pathway to create next-generation delivery vehicles and smart biomaterials capable of responding to physiological environments.

References

-

N-(Acryloyloxyethyl)hexahydrophthalimide | C13H17NO4 | CID 14548809 - PubChem. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

N-(Methacryloxyethyl)phthalimide | C14H13NO4 | CID 10400339 - PubChem. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

N-[2-(Acryloyloxy)ethyl]phthalimide | Chemical Substance Information | J-GLOBAL. (n.d.). J-GLOBAL. Retrieved January 9, 2024, from [Link]

- Frech, S., Molle, E., Hub, C., & Theato, P. (2022). Decarboxylation of Poly[N‐(acryloyloxy)phthalimide] as a Versatile Tool for Postpolymerization Modification.

-

Frech, S., Molle, E., Hub, C., & Theato, P. (2022). Decarboxylation of Poly[N-(acryloyloxy)phthalimide] as a Versatile Tool for Postpolymerization Modification. Macromolecular Rapid Communications. Retrieved January 9, 2024, from [Link]

-

Decarboxylation of Poly[N-(acryloyloxy)phthalimide] as a Versatile Tool for Post-Polymerization Modification. | Semantic Scholar. (2022, March 15). Semantic Scholar. Retrieved January 9, 2024, from [Link]

-

Poly‐N‐acryloyloxy‐ and ‐N‐methacryloyloxyphthalimides as activated drug‐binding matrices | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

1H-NMR spectra of the title compound | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22. Retrieved January 9, 2024, from [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. (n.d.). Retrieved January 9, 2024, from [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925. Retrieved January 9, 2024, from [Link]

-

Exchange reactions of poly-2-(N-phthalimido)ethyl acrylate with hydroxy and amino compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]

-

N-(2-hydroxyethyl)phthalimide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 9, 2024, from [Link]

Sources

A Senior Application Scientist's Technical Guide to N-(Acryloxyethyl)phthalimide (CAS: 15458-78-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of N-(Acryloxyethyl)phthalimide, a versatile monomer with significant potential in advanced polymer synthesis and biomedical applications. We will move beyond basic data to explore the causality behind experimental choices, focusing on synthesis, characterization, polymerization, and post-polymerization modification. The protocols and analyses presented herein are designed to be self-validating, providing researchers with the tools to confidently incorporate this compound into their work.

Core Molecular Profile & Rationale for Use

This compound (AEP) is a bifunctional monomer featuring a polymerizable acrylate group and a synthetically versatile phthalimide moiety.[1] Its molecular structure is the key to its utility. The acrylate group allows for facile incorporation into polymer chains via free-radical polymerization, while the phthalimide group serves a dual purpose: it enhances the thermal stability of the resulting polymer and acts as a latent reactive handle for sophisticated post-polymerization modifications.[1]

This unique combination makes AEP a valuable building block for creating functional polymers with precisely controlled architectures and properties. Unlike direct polymerization of functionally complex monomers, which can be challenging, AEP allows for the creation of a stable, reactive polymer scaffold that can be chemically altered in a subsequent, often more efficient, step.[2]

Key Physicochemical & Safety Data

| Property | Value | Source |

| CAS Number | 15458-78-3 | [1][3] |

| Molecular Formula | C₁₃H₁₁NO₄ | [1][3] |

| Molecular Weight | 245.23 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 82 - 84 °C | |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. |

Researchers must consult the full Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or chemical fume hood.[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process. The foundational logic is to first create the stable N-substituted ethanolamine core and then esterify the hydroxyl group to introduce the polymerizable acrylate functionality.

Workflow Diagram: Synthesis of this compound

Caption: Decarboxylation of the PAP backbone creates a reactive radical for functionalization.

This platform chemistry allows for:

-

Grafting: Attaching new polymer chains to the backbone via reactions like Michael addition or radical coupling, leading to graft copolymers. [2]* Functionalization: Introducing specific small molecules, such as fluorescent dyes, drugs, or biomolecules.

-

Smart Materials: The phthalimide group's responsiveness can be harnessed to create materials that react to stimuli like reactive oxygen species (ROS), making them suitable for biomedical applications like drug delivery systems and responsive hydrogels. [1]

Conclusion: A Versatile Tool for Advanced Materials

This compound is more than just a monomer; it is a strategic building block for the synthesis of advanced functional polymers. Its robust polymerization behavior and, more importantly, the latent reactivity of its phthalimide group, provide a powerful platform for post-polymerization modification. By understanding the underlying chemical principles and employing validated protocols for its synthesis, characterization, and modification, researchers can unlock its potential to create novel materials for a wide range of applications, from durable coatings to sophisticated biomedical devices.

References

-

Frech, S., Molle, E., Hub, C., & Theato, P. (2022). Decarboxylation of Poly[N-(acryloyloxy)phthalimide] as a Versatile Tool for Postpolymerization Modification. Macromolecular Rapid Communications. [Link]

-

Fernández-García, M., de la Fuente, J. L., & Madruga, E. L. (2000). Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers. Polymer Bulletin, 45, 397–404. [Link]

-

Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed. [Link]

-

Synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. Chapter (iii). [Link]

-

Gabriel Synthesis. Chemistry LibreTexts. (2023). [Link]

-

N-(Methacryloxyethyl)phthalimide. PubChem. [Link]

-

Bulk Depolymerization of PMMA via Pendent Group Activation. ChemRxiv. [Link]

-

The Gabriel Synthesis. Chemistry Steps. [Link]

-

The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. (2025). [Link]

-

Copolymers of phthalimide moiety containing 2-(N-phthalimido) ethyl methacrylate (NPEMA) with p-acetamidophenyl methacrylate (PAPMA): Synthesis, characterization, thermal properties and antimicrobial activity. ResearchGate. (2016). [Link]

- Purification of phthalonitriles and/or phthalimide.

-

Exchange reactions of poly-2-(N-phthalimido)ethyl acrylate with hydroxy and amino compounds. ResearchGate. [Link]

-

The Characterization of N-methylphthalimide (NMP). DEA.gov. [Link]

-

Phthalimide : Organic synthesis. YouTube. (2020). [Link]

-

An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. [Link]

-

Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

-

N-(2-hydroxyethyl)phthalimide - 1H NMR Spectrum. SpectraBase. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(Acryloxyethyl)phthalimide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability characteristics of N-(Acryloxyethyl)phthalimide, a versatile monomer increasingly utilized in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Understanding these fundamental properties is critical for researchers, scientists, and drug development professionals to ensure the material's effective and reliable use in formulation, polymerization, and final product performance. This document moves beyond a simple datasheet to explain the underlying chemical principles and provide actionable experimental protocols.

Understanding the Molecular Profile of this compound

This compound (NAEP) is a bifunctional molecule featuring a reactive acrylate group amenable to polymerization and a phthalimide moiety that imparts specific physicochemical properties. Its chemical structure dictates its behavior in various environments.

-

Molecular Formula: C₁₃H₁₁NO₄

-

Molecular Weight: 245.23 g/mol [1]

-

Key Functional Groups:

-

Acrylate Ester: This group is susceptible to nucleophilic attack, particularly hydrolysis, and is the site of free-radical polymerization.

-

Phthalimide Ring: A planar and relatively rigid structure that contributes to the thermal stability of polymers incorporating it. The imide linkage can also undergo hydrolysis under certain conditions.[1]

-

Ethyl Linker: A short, flexible aliphatic chain connecting the acrylate and phthalimide groups.

-

The interplay of these groups governs the solubility and stability of NAEP. The polar phthalimide and ester groups suggest solubility in polar organic solvents, while the potential for hydrolysis of both the ester and imide functionalities necessitates a thorough stability assessment.

Solubility Profile: Theoretical Considerations and Practical Determination

A precise understanding of a monomer's solubility is paramount for designing homogeneous polymerization reactions, developing purification strategies, and formulating drug delivery systems. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structural analogues and theoretical principles.

Predicted Solubility

The presence of the polar phthalimide group and the ester functionality suggests that this compound will exhibit good solubility in a range of polar organic solvents. Based on data for similar compounds like phthalimide and N-hydroxyphthalimide, we can anticipate the following solubility trends:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile.

-

Moderate Solubility: Methanol, Ethanol, Isopropanol.

-

Low to Insoluble: Water, Hexane, Toluene.

The parent compound, phthalimide, is slightly soluble in water and more so with the addition of a base.[2] However, the larger, more hydrophobic acryloxyethyl group in NAEP is expected to further reduce its aqueous solubility.

Quantitative Solubility Data Summary

| Solvent | Molar Fraction Solubility of Phthalimide (at 298.15 K) |

| Acetone | > Ethyl Acetate |

| Ethyl Acetate | > Isopropanol |

| Isopropanol | > n-Butanol |

| n-Butanol | > Methanol |

| Methanol | > n-Propanol |

| n-Propanol | Lowest among listed organics |

Source: Adapted from Physical Chemistry Research, 2024.[3][4]

It is crucial to experimentally determine the precise solubility of this compound for specific applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, THF, and Water.

-

Shaking incubator or thermostatically controlled water bath.

-

Centrifuge.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.22 µm).

-

HPLC system with a UV detector.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a single solvent.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Centrifuge the aliquot to further separate any suspended solids.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance.

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solutions with the mobile phase to fall within the concentration range of the calibration curve.

-

Inject the diluted samples and determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Caption: Workflow for experimental solubility determination.

Stability Profile: A Multi-faceted Assessment

The stability of this compound is a critical parameter, as degradation can impact its polymerization behavior and the performance of the resulting materials. The primary degradation pathways to consider are hydrolysis, thermal decomposition, and photodecomposition.

Hydrolytic Stability

The presence of both an ester and an imide linkage makes this compound susceptible to hydrolysis, particularly under acidic or basic conditions.

Degradation Pathways:

-

Ester Hydrolysis: The acrylate ester can be hydrolyzed to form N-(2-hydroxyethyl)phthalimide and acrylic acid. This reaction is catalyzed by both acid and base.

-

Imide Ring Opening: The phthalimide ring can be opened via hydrolysis to yield phthalamic acid derivatives. This is more facile under basic conditions.

Studies on related N-substituted phthalimides have shown that the rate of alkaline hydrolysis is significant.[5][6] For instance, the hydrolysis of N-(hydroxymethyl)phthalimide to phthalimide is rapid in 0.18 M NaOH.[7] While specific kinetic data for this compound is not available, it is reasonable to expect a similar susceptibility to base-catalyzed hydrolysis. Acid-catalyzed hydrolysis of the imide is also possible, though generally slower than base-catalyzed hydrolysis.[8]

Caption: Primary hydrolytic degradation pathways for this compound.

Thermal Stability

The phthalimide group is known to enhance the thermal stability of polymers.[1] A study on copolymers of N-2-acryloyloxyethyl phthalimide with methyl methacrylate showed good thermal stability.[9] However, the acrylate moiety can undergo thermal polymerization or decomposition at elevated temperatures.

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to characterize the thermal stability of this compound. TGA can determine the onset temperature of decomposition, while DSC can identify melting points and exothermic decomposition events. It is anticipated that the decomposition of this compound will occur at temperatures above its melting point and will likely involve reactions of the acrylate group.

Photostability

Acrylate-containing compounds can undergo photodegradation upon exposure to UV light. The absorption of UV radiation can lead to the formation of radicals, which can initiate polymerization or other degradation reactions. The phthalimide group also absorbs UV light and can participate in photochemical reactions. Therefore, it is important to protect this compound from prolonged exposure to light, especially UV radiation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. This protocol outlines a comprehensive approach for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Temperature-controlled oven

-

Photostability chamber with controlled UV and visible light output

-

HPLC-UV/MS system for analysis

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 80 °C). Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound in a transparent container to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify the parent compound and any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each condition.

-

Identify the major degradation products by their mass-to-charge ratios and fragmentation patterns.

-

Determine the primary degradation pathways.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. physchemres.org [physchemres.org]

- 4. physchemres.org [physchemres.org]

- 5. The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides | Scilit [scilit.com]

- 6. Synthesis and alkaline hydrolysis of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Spectroscopic Guide to N-(Acryloxyethyl)phthalimide: Elucidating Molecular Structure

This technical guide provides a comprehensive overview of the spectroscopic data for N-(Acryloxyethyl)phthalimide, a versatile monomer used in polymer chemistry and materials science.[1] For researchers, scientists, and drug development professionals, understanding the spectral characteristics of this compound is paramount for confirming its synthesis, assessing its purity, and elucidating its structure. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound (C₁₃H₁₁NO₄, Molar Mass: 245.23 g/mol ) is comprised of a phthalimide group linked to an acrylate moiety via an ethyl bridge.[1] This unique combination of a rigid, aromatic imide and a reactive vinyl ester imparts valuable properties to the polymers derived from it.[1] Spectroscopic analysis is essential to verify the integrity of this structure.

Molecular Structure of this compound

Caption: Predicted fragmentation pathway for this compound.

Interpretation:

-

Initial Fragmentation: The primary fragmentation is likely to involve the cleavage of the ester and ether bonds of the ethyl acrylate side chain.

-

Formation of Phthalimide Cation: A prominent peak at m/z 148, corresponding to the N-ethylphthalimide cation, is expected. Further fragmentation of this ion would lead to the stable phthalimide cation at m/z 147.

-

Further Fragmentation: The phthalimide cation can undergo further fragmentation by losing one or two molecules of carbon monoxide, leading to peaks at m/z 120 and m/z 104, respectively. A peak at m/z 76, corresponding to the benzene ring fragment, is also expected.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on sound chemical principles and data from closely related structures. The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary set of tools for the unambiguous identification and characterization of this compound. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data, ensuring the quality and integrity of their materials.

References

Sources

thermal properties of n-(Acryloxyethyl)phthalimide polymers

An In-depth Technical Guide to the Thermal Properties of N-(Acryloxyethyl)phthalimide Polymers

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of polymers derived from the this compound (AEP) monomer. Primarily focusing on the homopolymer, poly[this compound] (PAEP), and its copolymers, this document delves into the critical thermal characteristics that govern their processing and application suitability. We will explore the glass transition temperature (Tg) and thermal decomposition behavior, underpinned by data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The causality behind experimental observations is explained, providing researchers, scientists, and drug development professionals with field-proven insights into how the unique phthalimide moiety influences polymer thermal stability.

Introduction: The Significance of the Phthalimide Moiety

This compound (AEP) is a versatile acrylic monomer that serves as a building block for a range of functional polymers.[1][2] Its polymer, poly[this compound] (PAEP), and related copolymers are of significant interest due to the presence of the bulky and rigid phthalimide group.[1] This structural feature is known to impart specific and desirable characteristics to the polymer chain, most notably enhanced thermal stability and altered mechanical properties compared to conventional polyacrylates.[1]

The aromatic and imide structures within the phthalimide group contribute to a high glass transition temperature and robust thermo-oxidative stability.[3] Understanding these thermal properties is not merely an academic exercise; it is fundamental to defining the operational limits and processing parameters for any potential application, from advanced "smart" materials to biomedical systems like drug delivery vehicles.[1] This guide synthesizes key experimental findings to provide a clear picture of the thermal behavior of AEP-based polymers.

Core Thermal Characteristics

The utility of a polymer is intrinsically linked to its behavior under thermal stress. For AEP polymers, two properties are of paramount importance:

-

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] It is a critical parameter for determining a material's processing temperature and its mechanical properties at ambient temperatures.[5]

-

Thermal Stability and Decomposition: This refers to the polymer's ability to resist bond cleavage and degradation at elevated temperatures. It dictates the upper service temperature limit of the material. Thermogravimetric Analysis (TGA) is the standard technique for evaluating this property by measuring weight loss as a function of temperature.[6]

Glass Transition Temperature (Tg): The Role of Structural Rigidity

The Tg of a polymer is heavily influenced by the flexibility of its polymer chains. Factors that restrict the rotation around the polymer backbone lead to a higher Tg.[2][7]

Homopolymer of this compound (pAEP)

The homopolymer of AEP (pAEP) exhibits a significantly elevated glass transition temperature compared to its aliphatic counterparts.

-

Experimental Value: The Tg for pAEP has been determined to be 357.2 K (84.05 °C) .[2]

-

Causality: This high value is a direct consequence of the pendant this compound group. The bulky and rigid imide ring severely hinders the rotational freedom of the polymer backbone.[2] For comparison, this is almost 110 K higher than the Tg of a structural analogue with a flexible alkyl side chain, poly(ethyl acrylate) (-24 °C).[2] This demonstrates the profound impact of the phthalimide moiety on chain mobility.

Copolymers with Methyl Methacrylate (MMA)

Copolymerization is a common strategy to tune the properties of a material. When AEP is copolymerized with monomers like methyl methacrylate (MMA), the resulting Tg is dependent on the copolymer composition.[2]

-

Compositional Dependence: The thermal stability and Tg of MMA-AEP copolymers are directly influenced by the molar fraction of each monomer in the final polymer.[2]

-

Modeling Tg Behavior: The relationship between copolymer composition and Tg is not always linear. Johnston's equation is a theoretical model used to explain this behavior, as it accounts for the influence of the distribution of different monomeric units (diad sequences) along the polymer chain.[2] Application of this model to the MMA-AEP system reveals a diad glass transition temperature (Tg12) of 325.3 K, a value lower than that of either homopolymer (pMMA or pAEP).[2] This indicates that the heterolinkages (MMA-AEP) introduce a different level of rotational freedom compared to the homolinkages (MMA-MMA or AEP-AEP).

Thermal Decomposition and Stability Analysis

The onset of thermal degradation determines the ceiling for a polymer's application temperature. The inherent chemical structure of the repeating unit is the primary determinant of this stability.

TGA Analysis of AEP Copolymers

Thermogravimetric analysis (TGA) of copolymers of AEP and methyl methacrylate (MMA) shows that thermal stability is a function of the copolymer's composition.[2] Polymers with a higher content of units that degrade at higher temperatures will exhibit greater overall stability. The degradation of copolymers with a high molar fraction of methyl methacrylate, for instance, shows characteristics typical of pMMA degradation.[2]

The Stabilizing Effect of the Imide Group

Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, a property conferred by the combination of aromatic and imide structures.[3][8] While PAEP is an acrylate with a pendant imide group rather than a fully aromatic polyimide, the phthalimide moiety still contributes significantly to its thermal robustness.[1] The degradation of polymethacrylates can proceed through various mechanisms, including ester cleavage or backbone chain scission, and the specific pathway is dependent on the side-chain structure.[9] The stable phthalimide group enhances the overall thermal resilience of the AEP-based polymer system.

Data Summary

The following table summarizes the key quantitative thermal data for Poly[this compound] and its copolymers with Methyl Methacrylate.

| Polymer System | Property | Value | Method | Reference |

| pAEP Homopolymer | Glass Transition Temp. (Tg) | 357.2 K (84.05 °C) | DSC | [2] |

| MMA-AEP Copolymer | Diad Glass Transition Temp. (Tg12) | 325.3 K (52.15 °C) | Calculated (Johnston's Eq.) | [2] |

| MMA-AEP Copolymers | Thermal Stability | Dependent on composition | TGA | [2] |

Standard Experimental Protocols & Workflows

To ensure reproducibility and accuracy, standardized protocols for thermal analysis are essential.

Protocol: Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of dry nitrogen (e.g., 20 cm³/min) to maintain an inert atmosphere.[2]

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 20 °C/min) to a temperature well above its expected Tg and any melting point to erase its prior thermal history.[2]

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 20 °C/min) to a temperature well below the Tg.[2]

-

Second Heating Scan: Heat the sample again at a standard rate (e.g., 10 °C/min). The Tg is determined from this second scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve.[4] The Tg is typically reported as the midpoint of this transition.[10]

Conclusion

The thermal properties of this compound polymers are dominated by the physical and chemical nature of the phthalimide group. This bulky, rigid moiety significantly restricts polymer chain mobility, resulting in a high glass transition temperature for the homopolymer (pAEP) of 84.05 °C. [2]In copolymers, the Tg and overall thermal stability can be systematically tuned by altering the comonomer composition. [2]The inherent stability of the imide ring structure contributes positively to the polymer's resistance to thermal degradation. A thorough understanding of these characteristics, quantified through standard techniques like DSC and TGA, is essential for the intelligent design and successful implementation of these polymers in advanced material applications.

References

- This compound|15458-78-3|Research Chemical - Benchchem. (URL: )

- Fernández-García, M., de la Fuente, J. L., & Madruga, E. L. (2000). Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers. Polymer Bulletin, 45, 397–404. (URL: )

- Zúñiga-Gutiérrez, C., & Soto-Valdez, H. (2008). Thermal degradation behavior of polymethacrylates containing amine side groups. Polymer Degradation and Stability, 93(10), 1849-1855. (URL: )

- Shekh, M. I., Patel, K. P., & Patel, R. M. (2015). Copolymers of phthalimide moiety containing 2-(N-phthalimido) ethyl methacrylate (NPEMA) with p-acetamidophenyl methacrylate (PAPMA): Synthesis, characterization, thermal properties and antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 7(10), 358-367. (URL: )

- N/A. (URL: )

- Ozkan Bilici, V., & Kaya, E. (n.d.). preparation and characterization of physico-mechanical and structural properties of phthalimide derivative polymeric nanocomposites. Thermal Science. (URL: )

-

Li, Y., et al. (2023). Structure–Property Relationship, Glass Transition, and Crystallization Behaviors of Conjugated Polymers. Polymers, 15(13), 2883. (URL: [Link])

-

Zulfiqar, S., et al. (2007). Thermal decomposition of poly[3-phthalimido-2-hydroxypropyl methacrylate]. Polymer Degradation and Stability, 92(4), 589-595. (URL: [Link])

-

Frech, S., et al. (2022). Decarboxylation of Poly[N-(acryloyloxy)phthalimide] as a Versatile Tool for Postpolymerization Modification. Macromolecular Rapid Communications, 43(10), 2200068. (URL: [Link])

-

AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. (URL: [Link])

- N/A. (URL: )

- N/A. (URL: )

-

PerkinElmer. (2021). Webinar: Polymer Characterization using DSC & TGA. YouTube. (URL: [Link])

-

NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. (URL: [Link])

-

N/A. (URL: [Link])

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. (URL: [Link])

-

Sastri, S. B. (2013). Aromatic Polyimides and High-Temperature Resistant Polymers. In Handbook of Thermoset Plastics (pp. 331-381). (URL: [Link])

- N/A. (URL: )

-

Wang, J., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Polymers, 14(14), 2779. (URL: [Link])

-

N/A. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Structure–Property Relationship, Glass Transition, and Crystallization Behaviors of Conjugated Polymers [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Synthesis of Poly(N-(Acryloxyethyl)phthalimide) via Free-Radical Polymerization: A Versatile Platform for Post-Polymerization Modification

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive overview and a detailed protocol for the synthesis of poly(N-(Acryloxyethyl)phthalimide) (PAP) via conventional free-radical polymerization. This compound (AEP) is a versatile monomer whose acrylate functionality allows for straightforward polymerization. The resulting polymer is of significant interest not as a final product, but as a highly adaptable reactive scaffold. The incorporated phthalimide groups enhance the thermal stability of the polymer backbone and, more importantly, can be leveraged for extensive post-polymerization modifications through a single-electron transfer (SET) mediated decarboxylation process. This unique reactivity opens pathways for creating complex, functional polymer architectures, such as block and graft copolymers, which are otherwise difficult to synthesize. This document details the polymerization mechanism, provides a step-by-step protocol for solution polymerization using azobisisobutyronitrile (AIBN), outlines methods for polymer characterization, and discusses the potential for advanced applications in materials science and drug delivery.

Introduction: The Strategic Value of this compound

This compound (AEP) is a bifunctional molecule with the chemical formula C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol .[1] It serves two primary roles in polymer chemistry:

-

A Polymerizable Monomer: Its acrylate group readily participates in free-radical polymerization, allowing for the synthesis of high molecular weight homopolymers and its incorporation into copolymers.[1]

-

A Latent Reactive Scaffold: The true value of AEP is realized after polymerization. The phthalimide-based ester units along the polymer chain act as precursors for a reactive platform, enabling a wide range of post-polymerization modifications.[1][2]

The inclusion of the rigid phthalimide group into the polymer side chain imparts notable thermal stability.[1][3] However, the most compelling feature is the ability of the poly[N-(acryloyloxy)phthalimide] (PAP) to undergo a decarboxylation reaction. This process, often initiated by photochemistry or a single-electron transfer (SET), generates reactive carbon-centered radicals on the polymer backbone.[1][2] These radicals can then be used for further functionalization, such as through Michael-type additions or nitroxide radical coupling (NRC), providing a powerful tool for designing advanced "smart" materials, thermoresponsive hydrogels, and drug delivery systems.[1][2]

The Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain reaction process fundamental to the synthesis of many polymers.[4] It proceeds through three distinct stages: initiation, propagation, and termination. The choice of initiator and reaction conditions is critical for controlling the polymer's final properties, such as molecular weight and dispersity.

Caption: General mechanism of free-radical polymerization.

-

Initiation: The process begins when an initiator, such as AIBN, is thermally decomposed to generate two primary free radicals. Each radical then reacts with a monomer molecule, creating a new, monomer-based radical.

-

Propagation: This is the chain growth step where the monomer radical rapidly adds successive monomer units, extending the polymer chain. This process continues as long as monomer is available and the radical center remains active.

-

Termination: The growth of a polymer chain is halted when two radical species react with each other. This can occur via combination (two chains coupling to form one longer chain) or disproportionation (one radical abstracts a hydrogen from another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end).

Polymerization Methodologies: A Comparative Overview

While several techniques can be employed, solution polymerization is the most commonly reported and practical method for the laboratory-scale synthesis of PAP. It offers excellent heat dissipation and allows for easy control over the reaction viscosity.

| Parameter | Solution Polymerization | Bulk Polymerization | Controlled Radical Polymerization (e.g., RAFT) |

| Description | Monomer and initiator are dissolved in a non-reactive solvent. | Polymerization of the pure monomer without any solvent. | Advanced techniques that use a chain transfer agent to mediate polymerization, allowing for precise control over molecular weight and architecture.[2] |

| Primary Advantage | Excellent temperature control; reduced viscosity. | High purity of the final polymer; high reaction rate. | Well-defined polymers with low dispersity (PDI); enables synthesis of block copolymers.[2] |

| Primary Disadvantage | Solvent removal required; potential for chain transfer to solvent. | Poor heat dissipation (autoacceleration); very high viscosity. | More complex; requires specialized reagents (RAFT agent); may require more stringent purification. |

| Typical Initiator | AIBN, Benzoyl Peroxide (BPO)[4][5] | AIBN, BPO | AIBN, BPO |

| Suitability for AEP | Highly Recommended. The most straightforward and controllable method for research applications.[1][5][6] | Feasible, but thermal control is a significant challenge. | Recommended for Advanced Architectures. Ideal for creating well-defined PAP homopolymers and block copolymers for specialized applications.[2] |

Detailed Protocol: Solution Polymerization of AEP

This protocol describes the synthesis of PAP using AIBN as the initiator in a dimethylformamide (DMF) solvent.

Materials and Reagents

-

Monomer: this compound (AEP)

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Precipitation Solvent: Methanol or cold diethyl ether[2]

-

Purification Solvent: Tetrahydrofuran (THF)

-

Inert Gas: High-purity nitrogen (N₂) or argon (Ar)

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert gas inlet/outlet (Schlenk line or balloon)

-

Temperature controller/thermometer

-

Glass funnel and filter paper or Büchner funnel

-

Beakers

-

Vacuum oven

Step-by-Step Experimental Procedure

-

Reagent Preparation:

-

Rationale: Impurities can affect polymerization kinetics. AIBN should be recrystallized from methanol if it appears discolored to ensure its activity.

-

In a 100 mL three-neck flask, dissolve 5.00 g of AEP monomer in 40 mL of anhydrous DMF.

-

Weigh 0.033 g of AIBN (corresponding to ~1 mol% relative to the monomer).

-

-

Reaction Setup and Inerting:

-

Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. Removing it is crucial for a successful reaction.[4]

-

Equip the flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet.

-

Begin stirring the solution to ensure it is homogeneous.

-

Bubble nitrogen gas through the solution for 30-40 minutes to remove dissolved oxygen. After purging, maintain a slight positive pressure of nitrogen.

-

-

Initiation and Polymerization:

-

Rationale: AIBN decomposes at a predictable rate at this temperature, providing a steady stream of radicals to initiate polymerization. The reaction time is chosen to achieve high monomer conversion.

-

Add the pre-weighed AIBN to the flask.

-

Immerse the flask in a preheated oil bath at 70 °C.[5]

-

Allow the reaction to proceed under nitrogen with continuous stirring for 18-24 hours. The solution will gradually become more viscous as the polymer forms.

-

-

Polymer Isolation and Purification:

-

Rationale: The polymer is insoluble in methanol, while the unreacted monomer and initiator fragments are soluble. This allows for effective separation and purification of the polymer.

-

After the reaction time, cool the flask to room temperature.

-

Slowly pour the viscous polymer solution into a beaker containing ~400 mL of vigorously stirring methanol.

-

A white, fibrous precipitate of PAP will form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation and to wash away residual DMF.

-

Collect the polymer by vacuum filtration.

-

-

Final Purification and Drying:

-

Rationale: Reprecipitation is a critical step to remove any trapped monomer or low molecular weight oligomers, ensuring high purity of the final product.

-

Redissolve the collected polymer in a minimal amount of a good solvent like THF (~50 mL).

-

Reprecipitate the polymer by pouring the THF solution into a fresh volume of stirring methanol (~400 mL).

-

Filter the purified polymer and wash it with additional methanol.

-

Dry the final product in a vacuum oven at 40-50 °C overnight until a constant weight is achieved. The final product should be a white, solid powder.

-

Characterization of Poly(this compound)

Proper characterization is essential to confirm the successful synthesis and determine the properties of the polymer.

Caption: Experimental workflow for PAP synthesis and characterization.

| Technique | Purpose | Expected Result / Key Observation |

| FTIR Spectroscopy | Confirm polymerization and functional groups. | Disappearance of the monomer's C=C stretching vibration (~1640 cm⁻¹).[5] Persistence of strong C=O stretching bands for the ester (~1740-1770 cm⁻¹) and phthalimide (~1700-1720 cm⁻¹) groups.[5][6] |

| ¹H NMR Spectroscopy | Verify polymer structure. | Complete disappearance of the vinyl proton signals from the AEP monomer (typically between 5.5-6.5 ppm).[1] Appearance of broad signals corresponding to the polymer backbone protons, alongside the persistent signals from the ethylene and phthalimide protons.[1][6] |

| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). | Provides quantitative data on the average polymer chain length and the breadth of the molecular weight distribution. A typical PDI for conventional free-radical polymerization is ~1.5-2.5. |

| Thermal Analysis (TGA/DSC) | Assess thermal stability and glass transition temperature (T₉). | TGA: Shows the decomposition temperature, which is expected to be high due to the stable phthalimide groups.[5][7] DSC: Determines the T₉. The rigid phthalimide ring hinders bond rotation, resulting in a high T₉ compared to analogous polymers like poly(ethyl acrylate).[3] |

Post-Polymerization Modification: A Gateway to Functional Polymers

The primary application of PAP is as a precursor for further chemical transformation. Through a single-electron transfer (SET) to the phthalimide group, the side chain can be induced to eliminate carbon dioxide, generating a secondary radical on the polymer backbone. This process transforms the inert PAP into a highly reactive macro-radical.

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bu.edu.eg [bu.edu.eg]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Application Notes and Protocols for the Copolymerization of N-(Acryloxyethyl)phthalimide with Other Monomers

Abstract